molecular formula C43H66O15 B194529 beta-Acetyldigoxin CAS No. 5355-48-6

beta-Acetyldigoxin

Cat. No.: B194529
CAS No.: 5355-48-6
M. Wt: 823 g/mol
InChI Key: NREAGDHHMSOWKZ-DXJNJSHLSA-N
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Description

Beta-Acetyldigoxin: is a derivative of digoxin, a well-known cardiac glycoside used to treat heart conditions such as atrial fibrillation and heart failure. This compound acts as a prodrug, meaning it is converted into its active form, digoxin, within the body. This compound has a higher bioavailability compared to digoxin, making it more effective in certain therapeutic applications .

Mechanism of Action

Target of Action

Beta-Acetyldigoxin primarily targets the α-subunit of the Na+/K+ ATPase pump located in the membranes of heart cells (myocytes) . This pump plays a crucial role in maintaining the electrochemical gradient necessary for muscle contraction.

Mode of Action

This compound binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump . This binding inhibits the pump’s activity, leading to an increase in the level of sodium ions in the myocytes . The elevated sodium ion concentration then slows down the extrusion of calcium ions via the Na+/Ca2+ exchange pump . As a result, more calcium ions are stored in the sarcoplasmic reticulum and released by each action potential .

Biochemical Pathways

The inhibition of the Na+/K+ ATPase pump disrupts the sodium and potassium ion balance across the cell membrane . This disruption affects the membrane potential and the excitability of the heart cells. The increased intracellular calcium concentration enhances the force of myocardial contraction .

Pharmacokinetics

For instance, a study on Beta-Methyldigoxin, a similar compound, showed that patients with cirrhosis had higher total serum digoxin concentrations due to longer elimination half-life, changes in distribution volume, and reduced renal clearance .

Result of Action

The primary result of this compound’s action is an increase in the force of myocardial contraction . This effect can be beneficial in conditions like congestive heart failure, where the heart’s pumping efficiency is compromised. Additionally, this compound may increase vagal activity, thus decreasing the conduction of electrical impulses through the AV node . This property makes it useful in controlling the heart rate during conditions like atrial fibrillation or atrial flutter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Certain drugs can increase the risk or severity of adverse effects when combined with this compound . Furthermore, physiological conditions like liver cirrhosis can alter the pharmacokinetics of this compound, potentially leading to higher serum levels and increased risk of toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Acetyldigoxin is synthesized through the acetylation of digoxin. The process involves the reaction of digoxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Beta-Acetyldigoxin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the acetyl group from this compound, converting it back to digoxin. It is typically carried out in acidic or basic conditions.

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Beta-Acetyldigoxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: this compound is studied for its interactions with cellular components and its effects on cellular processes.

    Medicine: It is used in pharmacological studies to understand its mechanism of action and therapeutic potential in treating heart conditions.

    Industry: this compound is used in the pharmaceutical industry for the formulation of cardiac medications.

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAGDHHMSOWKZ-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201760
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5355-48-6
Record name β-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Acetyldigoxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
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Record name .BETA.-ACETYLDIGOXIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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